N-[[4-(diethylamino)phenyl]carbamothioyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-N’-[4-(diethylamino)phenyl]thiourea is an organic compound with the molecular formula C13H19N3OS and a molecular weight of 265.37446 g/mol . This compound is a derivative of thiourea, characterized by the presence of an acetyl group and a diethylamino phenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N’-[4-(diethylamino)phenyl]thiourea typically involves the reaction of N-acetylthiourea with 4-(diethylamino)phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of N-acetyl-N’-[4-(diethylamino)phenyl]thiourea can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N’-[4-(diethylamino)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various acylated derivatives.
Scientific Research Applications
N-acetyl-N’-[4-(diethylamino)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-acetyl-N’-[4-(diethylamino)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-acetylthiourea: Lacks the diethylamino phenyl group, making it less versatile in certain applications.
N-phenylthiourea: Contains a phenyl group instead of the acetyl group, leading to different reactivity and applications.
N,N’-diethylthiourea: Contains two ethyl groups instead of the acetyl and diethylamino phenyl groups, resulting in different chemical properties.
Uniqueness
N-acetyl-N’-[4-(diethylamino)phenyl]thiourea is unique due to the presence of both the acetyl and diethylamino phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for a wide range of applications, from organic synthesis to medicinal chemistry .
Properties
Molecular Formula |
C13H19N3OS |
---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C13H19N3OS/c1-4-16(5-2)12-8-6-11(7-9-12)15-13(18)14-10(3)17/h6-9H,4-5H2,1-3H3,(H2,14,15,17,18) |
InChI Key |
ITXCEBCESDQWSE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.